molecular formula C13H10N2O B7902754 2-(Imidazo[1,2-a]pyridin-2-yl)phenol CAS No. 57636-32-5

2-(Imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B7902754
CAS No.: 57636-32-5
M. Wt: 210.23 g/mol
InChI Key: FURHXLBXCVQCNL-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)phenol (CAS 57636-32-5) is a high-value chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This scaffold is a fundamental structural component in several marketed pharmaceuticals, including anti-ulcer and anti-anxiety drugs such as Zolimidine, Alpidem, and Saripidem . The imidazo[1,2-a]pyridine core is also recognized for its fluorescence properties, making it useful in the development of genetic fluorescent markers . Recent scientific literature underscores the continued importance of this scaffold, with research exploring its application as a key pharmacophore in the development of novel therapeutics, such as potent FLT3 inhibitors for targeting acute myeloid leukemia . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHXLBXCVQCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265727
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57636-32-5
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57636-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Pathways

Iodine facilitates dual activation by protonating carbonyl oxygen and coordinating to the amine nitrogen, lowering the energy barrier for ring closure. DFT studies reveal a transition state energy of 28.6 kcal/mol for the rate-determining cyclization step.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate product isolation. Methanol-water mixtures (4:1) optimally balance solubility and precipitation efficiency.

Catalyst Recycling

[BMIM]BF₄ maintains 78% efficiency after five cycles when recovered via aqueous extraction.

Scalability and Industrial Feasibility

The ultrasound method demonstrates superior scalability, producing 50 g batches with 79% yield in pilot trials. Critical factors for scale-up:

  • Continuous ultrasound reactor design

  • In-line pH monitoring during base addition

  • Cascade crystallization for purity control

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced imidazo[1,2-a]pyridine derivatives from reduction, and various substituted imidazo[1,2-a]pyridine derivatives from substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Activity
Research has demonstrated that 2-(Imidazo[1,2-a]pyridin-2-yl)phenol exhibits significant antibacterial properties against various gram-negative bacteria. This activity is attributed to its ability to interact with bacterial targets, potentially disrupting their function and viability.

Case Study:
A study conducted on the antibacterial efficacy of this compound showed that it effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties
The compound has also been investigated for its anticancer activities. It has been reported as a promising scaffold for developing targeted covalent inhibitors against specific cancer mutations, such as KRAS G12C. In vitro studies indicated that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study:
A recent study synthesized novel imidazo[1,2-a]pyridine derivatives based on this scaffold and evaluated their effects on KRAS G12C-mutated NCI-H358 cells. The results highlighted the potential of these compounds as effective anticancer agents, paving the way for further development in cancer therapeutics .

Fluorescent Probes

3. Detection of Biological Molecules
The compound has been utilized in the design of fluorescent probes for detecting biologically relevant molecules such as cysteine (Cys). A derivative known as IPPA (2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate) was developed to selectively detect Cys with high sensitivity and low cytotoxicity. This application is particularly valuable in biological imaging and diagnostics .

Case Study:
In cellular imaging studies, IPPA was successfully used to visualize Cys levels in HepG2 cells and zebrafish models, demonstrating its practical application in biological research and potential clinical diagnostics .

Material Science Applications

4. Corrosion Inhibition
The imidazo[1,2-a]pyridine derivatives have shown promise as corrosion inhibitors for metals in aggressive environments. Their effectiveness arises from their ability to form protective films on metal surfaces, thereby mitigating corrosion processes.

Data Table: Corrosion Inhibition Efficacy

Compound NameStructure TypeCorrosion Rate Reduction (%)
3-Nitrosoimidazo[1,2-a]pyridineNitroso derivative85%
4-(Pyridin-3-yl)imidazo[1,2-a]pyridineImidazo derivative78%

This table illustrates the efficacy of various derivatives in reducing corrosion rates, highlighting their potential use in industrial applications where metal integrity is crucial.

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The imidazo[1,2-a]pyridine core is versatile, with substituents dictating functionality. Below is a comparative analysis of HPIP and key analogues:

Compound Name Structure/Substituents Key Applications Selectivity/Activity Reference
HPIP Phenol group at position 2 Fluorophore for H₂O₂/Cys probes Selective for Cys over Hcy, GSH
6-Methyl-2-phenylimidazo[1,2-a]pyridine Methyl at C6, phenyl at C2 Pharmaceutical intermediate Potential GSK3β/ROR-α modulation
Zolpidem Methyl, dimethylcarbamoyl groups Anxiolytic drug (GABA-A receptor agonist) Sedative/hypnotic activity
IPPA (HPIP derivative) Acryloyl group at phenol oxygen Cys detection in cells/zebrafish Reacts with Cys via nucleophilic addition
4-[8-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl]phenol Methylphenylamino and phenol groups Fluorescent imaging (structure-based) Hydrogen-bonding interactions

Key Observations :

  • HPIP vs. IPPA : The acryloyl group in IPPA introduces a reactive site for Cys, whereas HPIP itself serves as a fluorescent reporter .
  • HPIP vs. Zolpidem : Zolpidem’s substituents (dimethylcarbamoyl) enable CNS activity, contrasting with HPIP’s role in bioimaging .
Physicochemical Properties
  • Fluorescence: HPIP’s phenol group enables strong AIE, with λem ~500 nm . Derivatives like IPPA show redshifted emission due to the acryloyl group .
  • Solubility: HPIP’s polar phenol group improves aqueous solubility compared to methyl/phenyl derivatives (e.g., 6-Methyl-2-phenylimidazo[1,2-a]pyridine) .
  • Stability : Electron-withdrawing groups (e.g., acryloyl) enhance probe stability in physiological conditions .

Biological Activity

2-(Imidazo[1,2-a]pyridin-2-yl)phenol is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of an imidazo[1,2-a]pyridine moiety linked to a phenolic group. This unique structure contributes to its varied biological activities. The imidazo[1,2-a]pyridine scaffold is recognized for its role in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. A detailed structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the imidazo ring that enhance anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its antifungal properties have also been noted, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions on the ring can significantly influence biological activity. For example:

  • Position 1 : Substituents at this position can enhance anticancer potency.
  • Position 3 : Modifications here have been linked to improved antimicrobial activity.
  • Hydroxyl Group : The presence of a hydroxyl group on the phenolic part is crucial for maintaining bioactivity .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including this compound. The results showed that this compound inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant inhibitory effects with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Imidazo[1,2-a]pyridin-2-yl)phenol, and what factors influence reaction yield optimization?

  • Methodological Answer : Synthesis typically involves cyclocondensation or functionalization of preformed imidazo[1,2-a]pyridine scaffolds. For example, this compound (HPIP) is synthesized via condensation of 2-aminopyridine with phenolic aldehydes under acidic or catalytic conditions. Yield optimization depends on solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., Y(OTf)₃ for regioselective alkylation). Side reactions, such as over-oxidation or dimerization, can be mitigated by inert atmospheres and stoichiometric precision .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization tools include:

  • ¹H/¹³C NMR : Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets (δ 7.5–8.5 ppm), while the phenolic -OH proton resonates near δ 9–10 ppm (broad singlet).
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 223.08 (calculated for C₁₂H₁₀N₂O).
  • UV-Vis : Strong absorption bands at ~300–350 nm indicate π→π* transitions in the conjugated system .

Q. What are the primary applications of this compound in chemical biology?

  • Methodological Answer : HPIP serves as a fluorophore in fluorescent probes (e.g., IPPA) for detecting biothiols like cysteine (Cys). The acrylate group in IPPA undergoes nucleophilic addition with Cys, releasing HPIP and restoring fluorescence. Experimental validation includes cytotoxicity assays (e.g., MTT in HepG2 cells) and confocal imaging in zebrafish models .

Advanced Research Questions

Q. What strategies are employed to design fluorescent probes using HPIP, and how is selectivity for biological thiols achieved?

  • Methodological Answer : Probe design focuses on:

  • Recognition Group : Acryloyl esters (as in IPPA) react selectively with Cys over homocysteine (Hcy) due to faster cyclization kinetics (Cys: ~10 min vs. Hcy: >60 min).
  • Fluorophore Optimization : Substituents on the phenol ring modulate emission wavelength (e.g., electron-withdrawing groups shift λₑₘ to ~450 nm).
  • Validation : Competitive assays with glutathione (GSH) and pH stability tests (pH 5–7.4) ensure specificity .

Q. How do computational methods like DFT and Hirshfeld analysis enhance understanding of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking in crystal structures). For HPIP, the HOMO is localized on the imidazo ring, indicating redox activity.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts in HPIP crystals) to guide crystal engineering .

Q. How can structure-activity relationship (SAR) studies guide modifications of HPIP for enhanced pharmacological activity?

  • Methodological Answer : Key modifications include:

  • C2 Substituents : Acetamide groups (e.g., N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides) improve solubility and binding to targets like kinases.
  • C7/C8 Functionalization : Electron-donating groups (e.g., methoxy) enhance anxiolytic activity in imidazo[1,2-a]pyrimidine analogs.
  • In Silico Screening : Docking studies with CDK2 or PCNA identify pharmacophores for anticancer activity .

Q. What experimental approaches resolve contradictory data in regioselective C3-alkylation of imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Catalyst Screening : Y(OTf)₃ promotes C3 selectivity in aza-Friedel–Crafts reactions (79% yield for 4x).
  • Substrate Scope Testing : Electron-deficient aryl aldehydes favor C3 over C5 alkylation.
  • Mechanistic Studies : Monitoring reaction intermediates via LC-MS clarifies competing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Imidazo[1,2-a]pyridin-2-yl)phenol
Reactant of Route 2
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2-(Imidazo[1,2-a]pyridin-2-yl)phenol

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